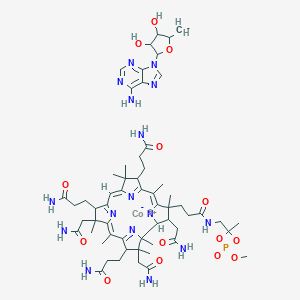

Adenosylcobinamide methyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosylcobinamide methyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C59H85CoN16O14P+ and its molecular weight is 1332.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Cobamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Role and Mechanism

AdoCbi-P serves primarily as a pseudocoenzyme or a suicide coenzyme . Unlike traditional coenzymes, AdoCbi-P does not exhibit detectable coenzymic activity but acts as a competitive inhibitor of AdoCbl with a high affinity (Ki = 2.5 µM) . This inhibition occurs through the irreversible cleavage of the Co-C bond when AdoCbi-P binds to the active site of certain enzymes, leading to the formation of an enzyme-bound Co(II) species . The process is stoichiometric rather than catalytic, indicating that AdoCbi-P modifies the enzyme's active site without being converted into a product itself.

Structural Insights

The structural analysis of AdoCbi-P has revealed critical insights into its function and interaction with enzymes. For instance, studies have shown that GTP:adenosylcobinamide-phosphate guanylyl transferase (CobY), which catalyzes the transfer of GMP to AdoCbi, exhibits significant conformational changes upon binding with GTP . The solution NMR structure has demonstrated that CobY has a mixed α/β fold similar to the Rossmann fold, which is essential for its enzymatic activity .

Applications in Biosynthesis

AdoCbi-P plays a crucial role in the biosynthesis pathways of adenosylcobalamin. In methanogenic archaea such as Methanocaldococcus jannaschii, AdoCbi-P is involved in the late steps of AdoCbl biosynthesis . The enzyme CobY activates the corrin ring intermediate before its condensation with α-ribazole 5′-phosphate (α-RP), leading to the production of AdoCba-5′-P, which is subsequently dephosphorylated to yield AdoCba .

Case Study 1: Enzymatic Activity Analysis

In vitro experiments demonstrated that modifications in residues within CobY significantly affect its catalytic activity. For example, mutations at Gly8 and Gly153 resulted in over 94% loss of function, underscoring the importance of specific amino acids in maintaining enzyme stability and activity .

Case Study 2: Structural Characterization

NMR spectroscopy has been utilized to elucidate the three-dimensional structure of apo-CobY and its complexes with GTP and AdoCbi-P. These studies provided valuable data on binding constants and structural dynamics that are crucial for understanding enzyme mechanisms .

Comparative Data Table

| Feature | This compound (AdoCbi-P) | Adenosylcobalamin (AdoCbl) |

|---|---|---|

| Coenzymic Activity | None (pseudocoenzyme) | Active coenzyme |

| Binding Affinity | High (Ki = 2.5 µM) | Varies by enzyme |

| Function | Competitive inhibition | Catalytic participation |

| Biosynthesis Role | Precursor in AdoCbl synthesis | Final product |

| Enzyme Interaction | Irreversible Co-C bond cleavage | Forms stable complexes |

Analyse Des Réactions Chimiques

Competitive Inhibition of Adenosylcobalamin-Dependent Enzymes

AdoCbi-P acts as a potent competitive inhibitor for AdoCbl in enzymatic reactions. Key findings include:

-

Binding affinity : AdoCbi-P binds to apoenzymes with a dissociation constant (K<sub>i</sub>) of 2.5 µM, comparable to AdoCbl’s binding strength .

-

Mechanism : The phosphodiester group in AdoCbi-P mimics critical interactions of AdoCbl’s nucleotide loop, enabling tight binding without catalytic activity .

Table 1: Comparative Properties of AdoCbi-P vs. AdoCbl

| Property | AdoCbi-P | AdoCbl |

|---|---|---|

| Coenzymic activity | None | Required for catalysis |

| Binding affinity (K<sub>i</sub>) | 2.5 µM | Sub-nanomolar |

| Nucleotide loop | Absent | Present (critical for function) |

Substrate-Dependent Co-C Bond Cleavage

AdoCbi-P undergoes irreversible Co-C bond cleavage in the presence of substrate-bound apoenzyme:

-

Reaction conditions : Cleavage occurs at 37°C within 10 minutes when AdoCbi-P binds to substrate-loaded apoenzyme .

-

Products :

-

Stoichiometry : The reaction is stoichiometric, not catalytic, indicating a single-turnover "suicide" mechanism .

Key steps in Co-C bond activation :

-

Substrate binding induces conformational changes in the apoenzyme.

-

AdoCbi-P binds to the active site, aligning its corrinoid structure for Co-C bond strain.

-

Homolytic cleavage releases 5’-deoxyadenosine and generates a stable Co(II)-enzyme complex .

Role of the Nucleotide Loop in Catalysis

The absence of AdoCbi-P’s nucleotide loop provides mechanistic insights:

-

Binding requirement : The phosphodiester moiety in AdoCbl’s nucleotide loop is essential for:

-

Catalytic failure : Without the loop, AdoCbi-P cannot support radical transfer or hydrogen abstraction steps required for catalysis .

Implications for Enzyme Mechanism Studies

AdoCbi-P’s behavior supports two key models for AdoCbl-dependent enzymes:

-

Kinetically coupled homolysis : Co-C bond cleavage precedes hydrogen abstraction from the substrate, with radical intermediates transiently stabilized .

-

Concerted vs. stepwise cleavage : Structural data suggest that substrate binding repositions AdoCbl/analogs to enable bond cleavage, rather than a purely electronic mechanism .

Table 2: Critical Differences in Reaction Pathways

| Parameter | AdoCbi-P | AdoCbl |

|---|---|---|

| Radical generation | None (inactive Co(II) forms) | Transient Ado- radical |

| Catalytic turnover | Irreversible inhibition | Multiple cycles |

| Substrate dependence | Mandatory for cleavage | Required for radical propagation |

Propriétés

Numéro CAS |

147736-07-0 |

|---|---|

Formule moléculaire |

C59H85CoN16O14P+ |

Poids moléculaire |

1332.3 g/mol |

Nom IUPAC |

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[(2-methoxy-4-methyl-2-oxo-1,3,2λ5-dioxaphosphetan-4-yl)methylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |

InChI |

InChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1 |

Clé InChI |

CGSLOOBHAHVNGB-UHFFFAOYSA-M |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES isomérique |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES canonique |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Synonymes |

adenosylcobinamide methyl phosphate AdoCbi-P AdoCbi-PMe |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.